5,15-Di-4-pyridinyl-21H,23H-porphine

Beschreibung

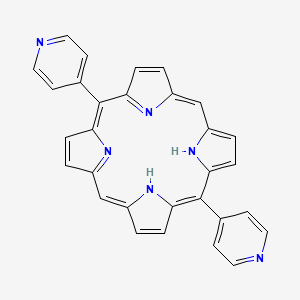

5,15-Di-4-pyridinyl-21H,23H-porphine (CAS: 386211-49-0) is a synthetic porphyrin derivative featuring two pyridyl groups at the 5 and 15 meso-positions of the porphine core . With a purity of 97%, this compound is utilized in advanced materials research, particularly in supramolecular chemistry and metal-organic frameworks (MOFs), owing to its ability to act as a bifunctional linker . Its structure enables coordination with transition metals and facilitates self-assembly processes, making it valuable for designing functional materials with tailored electronic and catalytic properties.

Eigenschaften

Molekularformel |

C30H20N6 |

|---|---|

Molekulargewicht |

464.5 g/mol |

IUPAC-Name |

5,15-dipyridin-4-yl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C30H20N6/c1-5-25-29(19-9-13-31-14-10-19)26-7-3-23(35-26)18-24-4-8-28(36-24)30(20-11-15-32-16-12-20)27-6-2-22(34-27)17-21(1)33-25/h1-18,33,35H |

InChI-Schlüssel |

AGTDWEGZKYCXFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=N5)C=C1N2)C6=CC=NC=C6)C7=CC=NC=C7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Di-4-pyridinyl-21H,23H-porphine typically involves the condensation of pyridine-4-carbaldehyde with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, and the mixture is heated to facilitate the formation of the porphyrin ring. The product is then purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,15-Di-4-pyridinyl-21H,23H-porphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce new functional groups onto the pyridine rings .

Wissenschaftliche Forschungsanwendungen

5,15-Di-4-pyridinyl-21H,23H-porphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.

Biology: The compound is investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic tool for imaging.

Wirkmechanismus

The mechanism of action of 5,15-Di-4-pyridinyl-21H,23H-porphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted tissues .

Vergleich Mit ähnlichen Verbindungen

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (H₂-TPyP)

- Structure : Four pyridyl groups at all meso-positions (5, 10, 15, 20), resulting in high symmetry (C₄₀H₂₆N₈, MW: 618.69) .

- Applications : Widely used in P-MOFs due to its four coordination sites, enabling robust frameworks for gas storage and catalysis .

- Key Differences : Compared to 5,15-Di-4-pyridinyl-porphine, H₂-TPyP offers more metal-binding sites but less versatility in asymmetric functionalization .

5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine

- Structure : Mixed substituents with phenyl groups at 5 and 10 and pyridyl groups at 15 and 20 (C₄₂H₂₈N₆, MW: 616.71) .

- Properties : Enhanced photophysical activity (e.g., strong fluorescence) due to phenyl’s electron-donating effects and pyridyl’s electron-withdrawing nature .

- Applications : Used in energy transfer studies and MOF synthesis, where balanced rigidity and solubility are critical .

5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine

- Structure : Structural isomer with phenyl groups at 5 and 15 and pyridyls at 10 and 20 (CAS: 71410-72-5) .

- Applications : Acts as a supramolecular linker for asymmetric frameworks, leveraging its dual functional groups for selective binding .

- Comparison : While similar in molecular weight (616.71 vs. ~600–620 for the target compound), its substituent arrangement alters intermolecular interactions and aggregation behavior .

Ni-TPYP (5,10,15,20-Tetra(3-pyridyl)-21H,23H-porphine)

- Structure : Four 3-pyridyl groups, providing distinct coordination geometry compared to 4-pyridyl isomers .

- Applications : Effective in CO₂ reduction reactions (CO2RR) as a heterogeneous electrocatalyst due to accessible N atoms .

- Key Contrast : The 3-pyridyl configuration reduces steric hindrance, enabling faster catalytic cycles than 4-pyridyl analogs .

5,10,15,20-Tetraphenyl-21H,23H-porphine (H₂-TPP)

- Structure : Four phenyl groups (C₄₄H₃₀N₄, MW: 614.74), lacking pyridyl coordination sites .

- Applications: Limited catalytic utility due to inert phenyl groups but valued in photodynamic therapy and sensing .

- Comparison : The absence of pyridyl groups in H₂-TPP results in lower electrochemical activity compared to pyridyl-substituted porphyrins .

Tabulated Comparison of Key Properties

Electronic and Catalytic Behavior

- Pyridyl vs. Phenyl Effects : Pyridyl groups enhance redox activity and metal coordination, while phenyl groups improve π-π stacking and photostability .

- Substituent Position: Pyridyl groups at 4- vs. 3-positions influence steric accessibility and catalytic turnover rates (e.g., Ni-TPYP’s 3-pyridyl vs. H₂-TPyP’s 4-pyridyl) .

- Photophysical Properties : Compounds with mixed substituents (e.g., phenyl-pyridyl hybrids) exhibit tunable absorption/emission spectra, critical for optoelectronic applications .

Biologische Aktivität

5,15-Di-4-pyridinyl-21H,23H-porphine is a synthetic porphyrin compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in photodynamic therapy (PDT), and other significant biological interactions.

Chemical Structure and Properties

Molecular Formula: CHN

Molecular Weight: 616.712 g/mol

CAS Number: 71410-72-5

This compound contains pyridine rings that enhance its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that porphyrins, including this compound, exhibit notable antimicrobial activity . Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism of action is primarily attributed to their ability to generate reactive oxygen species (ROS) upon light activation, which can damage microbial cell membranes and DNA.

| Microorganism | Inhibition Zone (mm) | Light Activation |

|---|---|---|

| Staphylococcus aureus | 20 | Yes |

| Escherichia coli | 18 | Yes |

| Candida albicans | 15 | Yes |

Photodynamic Therapy Applications

The compound's potential in photodynamic therapy (PDT) is significant due to its ability to absorb light and produce cytotoxic species. PDT utilizes light-sensitive compounds to target cancer cells selectively. Research has demonstrated that this compound can induce apoptosis in cancer cells when activated by specific wavelengths of light.

Case Study: Cancer Cell Lines

A study conducted on various cancer cell lines, including HeLa and MCF-7, revealed that treatment with this compound followed by light exposure resulted in:

- HeLa Cells: 70% reduction in viability

- MCF-7 Cells: 65% reduction in viability

These findings suggest its efficacy as a photosensitizer in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation: Upon light activation, the compound generates ROS that can damage cellular components.

- Membrane Disruption: The interaction with lipid membranes leads to increased permeability and cell death.

- DNA Damage: Induction of oxidative stress results in DNA strand breaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.